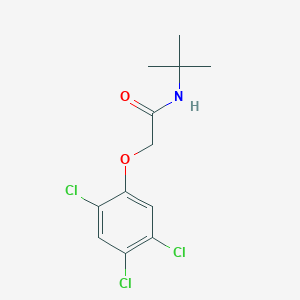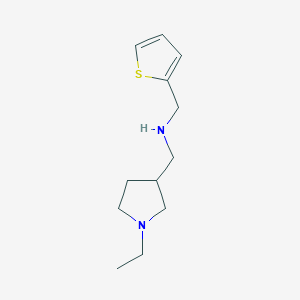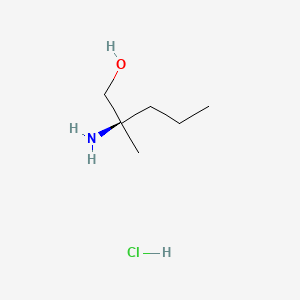
(2R)-2-Amino-2-methylpentan-1-ol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-methylpentan-1-ol hydrochloride is a chiral compound with a specific stereochemistry. It is an organic compound that contains an amino group, a hydroxyl group, and a methyl group attached to a pentane backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-methylpentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methylpentan-1-ol.
Amination: The hydroxyl group of 2-methylpentan-1-ol is converted to an amino group through a series of reactions. This can involve the use of reagents like ammonia or amines under specific conditions.
Resolution: The resulting racemic mixture is resolved to obtain the (2R)-enantiomer. This can be achieved using chiral resolution agents or chromatographic techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (2R)-2-Amino-2-methylpentan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-2-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Applications De Recherche Scientifique
(2R)-2-Amino-2-methylpentan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-2-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-2-methylpentan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-methylpropan-1-ol hydrochloride: A similar compound with a shorter carbon chain.
2-Amino-2-methylbutan-1-ol hydrochloride: Another similar compound with a different carbon chain length.
Uniqueness
(2R)-2-Amino-2-methylpentan-1-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Propriétés
Formule moléculaire |
C6H16ClNO |
|---|---|
Poids moléculaire |
153.65 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-4-6(2,7)5-8;/h8H,3-5,7H2,1-2H3;1H/t6-;/m1./s1 |
Clé InChI |
HMPCEEABEHGOQH-FYZOBXCZSA-N |
SMILES isomérique |
CCC[C@](C)(CO)N.Cl |
SMILES canonique |
CCCC(C)(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


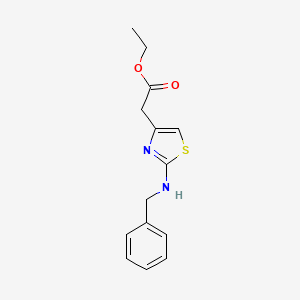
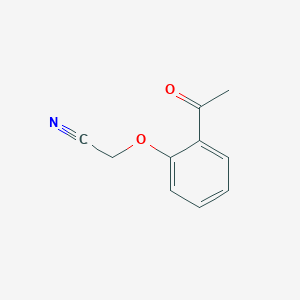
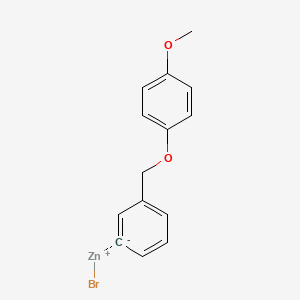
![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)
![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)


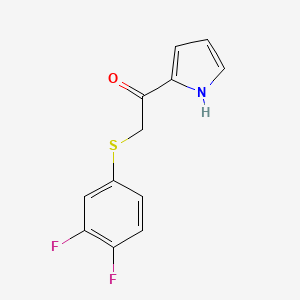
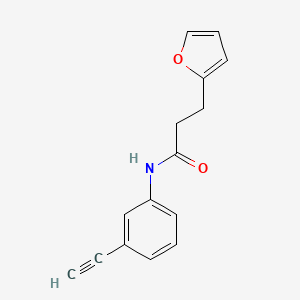
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)

